molecular formula C17H17N3O2 B2969939 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1172961-40-8

1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2969939
CAS No.: 1172961-40-8
M. Wt: 295.342
InChI Key: IOCGTOUNTLRUNA-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

The synthesis of 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydroquinoline derivative.

    Urea Formation: The final step involves the reaction of the benzylated tetrahydroquinoline with an isocyanate to form the urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group, forming new derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can be compared with other similar compounds, such as:

    1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)urea: This compound has a similar structure but with an isoquinoline core, which may result in different biological activities.

    1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydrocarbazole-6-yl)urea: The carbazole core in this compound can lead to distinct chemical properties and applications.

    1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroindole-6-yl)urea: The indole core in this compound may confer unique biological activities compared to the tetrahydroquinoline derivative.

Properties

IUPAC Name

1-benzyl-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16-9-6-13-10-14(7-8-15(13)20-16)19-17(22)18-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCGTOUNTLRUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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